Sigma-1 Receptor Affinity: The Critical Role of the 4-Carbon Spacer Length
The 4-phenylbutyl chain in N-benzyl-4-phenylbutan-1-amine (Ki = 9.60 nM) is not arbitrary; it represents a specific point on the steep SAR curve for σ1R affinity [1]. In foundational SAR studies on this chemotype, altering the methylene spacer length from 4 to 5 carbons shifted affinity from low nanomolar to an even higher potency (Ki ≈ 6.3 nM) [2]. Procuring the 3-carbon analog (N-benzyl-3-phenylpropan-1-amine) is predicted to result in a significant loss of affinity based on this established pharmacophoric model, as the distance between the amine and the terminal phenyl group is a primary determinant of binding [3]. The 4-carbon spacer thus occupies a specific and defined affinity niche within the series.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) dependence on methylene spacer length |
|---|---|
| Target Compound Data | Ki = 9.60 nM (4-carbon spacer; N-benzyl substitution) [1] |
| Comparator Or Baseline | Class-level baseline: Affinity ranges from Ki = 117 nM (1-carbon spacer) to Ki = 6.3 nM (5-carbon spacer) for related N-substituted phenylalkylamines [2] |
| Quantified Difference | Approximately 12-fold improvement over the 1-carbon spacer analog; affinity highly sensitive to spacer length. |
| Conditions | Guinea pig brain membrane assay using [3H]pentazocine as radioligand. |
Why This Matters
Procurement of an incorrect chain-length analog invalidates quantitative pharmacological models, as sigma-1 binding is highly sensitive to this structural parameter.
- [1] BindingDB Entry BDBM50041248. Benzyl-(4-phenyl-butyl)-amine (CHEMBL19628). Affinity Data: Ki = 9.60 nM for Sigma-1 receptor. View Source
- [2] Glennon, R. A., Smith, J. D., Ismaiel, A. M., El-Ashmawy, M., Battaglia, G., & Fischer, J. B. (1991). Identification and exploitation of the sigma-opiate pharmacophore. Journal of Medicinal Chemistry, 34(3), 1094–1098. View Source
- [3] Glennon, R. A., Ablordeppey, S. Y., Ismaiel, A. M., el-Ashmawy, M. B., Fischer, J. B., & Howie, K. B. (1994). Structural features important for sigma 1 receptor binding. Journal of Medicinal Chemistry, 37(8), 1214–1219. View Source
